REACTION_CXSMILES
|
[CH:1](P(=O)(O)O)=[CH2:2].P(Cl)(Cl)[Cl:8].C1OC1.[P:14]([O:23][CH2:24][CH2:25][Cl:26])([O:19][CH2:20][CH2:21][Cl:22])[O:15]CCCl>>[Cl:8][CH2:1][CH2:2][P:14](=[O:15])([O:19][CH2:20][CH2:21][Cl:22])[O:23][CH2:24][CH2:25][Cl:26]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)P(O)(O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCCCl)(OCCCl)OCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCP(OCCCl)(OCCCl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |